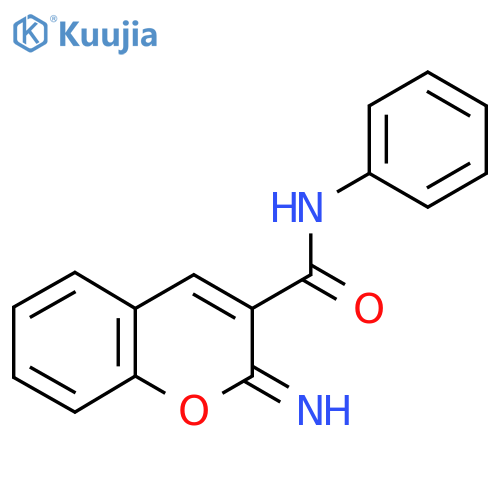

Cas no 52218-01-6 (2-Imino-N-phenyl-2H-chromene-3-carboxamide)

52218-01-6 structure

商品名:2-Imino-N-phenyl-2H-chromene-3-carboxamide

CAS番号:52218-01-6

MF:C16H12N2O2

メガワット:264.278683662415

CID:5018083

2-Imino-N-phenyl-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-imino-N-phenyl-2H-chromene-3-carboxamide

- 2-Imino-2H-chromene-3-carboxylic acid phenylamide

- 2-imino-N-phenylchromene-3-carboxamide

- MLS001203786

- SMR000505182

- Oprea1_004543

- Oprea1_186178

- cid_739354

- BDBM76646

- HMS1675D17

- HMS2814I22

- (2-iminochromen-3-yl)-N-benzamide

- BBL001543

- HTS028198

- STK068072

- 2-imino-N-phenyl-chromene-3-carboxamide

- ST060932

- 2-imino-N-phenyl-1-benzopyran-3-carboxamide

- T8700

- 2-azanylidene

- 2-Imino-N-phenyl-2H-chromene-3-carboxamide

-

- インチ: 1S/C16H12N2O2/c17-15-13(10-11-6-4-5-9-14(11)20-15)16(19)18-12-7-2-1-3-8-12/h1-10,17H,(H,18,19)

- InChIKey: OOAUDVNNTCURTI-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(NC2C=CC=CC=2)=O)=CC2C=CC=CC1=2)=N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 424

- トポロジー分子極性表面積: 62.2

- 疎水性パラメータ計算基準値(XlogP): 3

2-Imino-N-phenyl-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1053-0026-4mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-2μmol |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-3mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-50mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-25mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-10μmol |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-5μmol |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-5mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-30mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1053-0026-2mg |

2-imino-N-phenyl-2H-chromene-3-carboxamide |

52218-01-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

2-Imino-N-phenyl-2H-chromene-3-carboxamide 関連文献

-

Dawei Hu,Namiki Miyagi,Yuki Arai,Hiroaki Oguri,Takeshi Miura,Toru Nishinaka,Tomoyuki Terada,Hiroaki Gouda,Ossama El-Kabbani,Shuang Xia,Naoki Toyooka,Akira Hara,Toshiyuki Matsunaga,Akira Ikari,Satoshi Endo Org. Biomol. Chem. 2015 13 7487

52218-01-6 (2-Imino-N-phenyl-2H-chromene-3-carboxamide) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 68551-17-7(Isoalkanes, C10-13)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量